molecular formula C16H17ClN4 B14492161 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride CAS No. 63956-02-5

2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride

Cat. No.: B14492161
CAS No.: 63956-02-5
M. Wt: 300.78 g/mol
InChI Key: RKEUGLSMGHTZIG-UHFFFAOYSA-N
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Description

2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride is a chemical compound that belongs to the class of hydrazinecarboximidamides. This compound is known for its unique structure, which includes a fluorenyl group attached to a guanidine moiety. The presence of the fluorenyl group imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride typically involves the reaction of fluorenyl derivatives with guanidine compounds. One common method is the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, solvent usage, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted guanidine derivatives. These products can have different chemical and biological properties compared to the parent compound.

Mechanism of Action

The mechanism of action of 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The fluorenyl group can intercalate with DNA, disrupting its function and leading to antimicrobial or anticancer effects. The guanidine moiety can interact with various proteins, inhibiting their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride is unique due to its combination of a fluorenyl group and a guanidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its potential antimicrobial and anticancer properties make it a valuable compound for further research and development.

Properties

CAS No.

63956-02-5

Molecular Formula

C16H17ClN4

Molecular Weight

300.78 g/mol

IUPAC Name

2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C16H16N4.ClH/c1-10(19-20-16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15;/h2-8H,9H2,1H3,(H4,17,18,20);1H

InChI Key

RKEUGLSMGHTZIG-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C(N)N)C1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl

Origin of Product

United States

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